7-methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative featuring a methoxy group at position 7 and a piperidine-substituted methyl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their diverse pharmacological properties .
Properties
IUPAC Name |
7-methoxy-3-[[1-(1-phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17(19-6-4-3-5-7-19)25-12-10-18(11-13-25)15-26-16-24-22-14-20(28-2)8-9-21(22)23(26)27/h3-9,14,16-18H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMULSVAQCJVQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Insights
- Lipophilicity and Substituent Effects: The target compound’s 1-phenylethyl group introduces significant hydrophobicity, which may enhance blood-brain barrier penetration or interaction with lipid-rich targets.
Piperidine Modifications :
Substitution at the piperidine nitrogen is a critical determinant of biological activity. For example:Biological Activity Inference :
While direct data for the target compound is absent, structurally related piperidine-containing compounds (e.g., DMPI and CDFII in ) exhibit synergistic antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) when combined with carbapenems . This suggests that the target’s piperidine moiety may similarly contribute to antimicrobial or receptor-binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
